2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Description
Properties
CAS No. |
200428-13-3 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 3,4 Dihydro 2h Pyrrol 5 Yl Pyridine and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com For 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, the primary disconnections focus on the carbon-carbon bond linking the two heterocyclic rings and the bonds within the pyrroline (B1223166) ring.
Two logical retrosynthetic pathways are:
Disconnection of the Pyridine-Pyrroline C-C Bond: This is the most direct approach, breaking the molecule into a pyridine (B92270) synthon and a pyrroline synthon. This strategy leads to synthesis plans centered around cross-coupling reactions, where a functionalized 2-chloropyridine (B119429) is coupled with a functionalized pyrroline derivative.
Disconnection within the Pyrroline Ring: This approach involves breaking one or more bonds of the pyrroline ring, envisioning its formation from an acyclic precursor already attached to the 2-chloropyridine core. This leads to strategies involving intramolecular condensation and cyclization reactions.
These disconnections form the basis for the direct synthesis approaches discussed in the following sections.
Direct Synthesis Approaches to the this compound Core
The formation of the C-C bond between the pyridine and pyrroline rings is a key strategy, often accomplished using transition metal-catalyzed cross-coupling reactions.
Palladium catalysis is a powerful tool for forming carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl-aryl compounds. nih.govresearchgate.netacs.org
Suzuki-Miyaura Coupling: This reaction has become a valuable process for C-C bond construction. nih.gov It typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org For the target molecule, this could involve the reaction of a 2-chloropyridine derivative with a pyrroline-containing boronic acid or ester, or conversely, a 5-boronic acid substituted 2-chloropyridine with a halogenated pyrroline. The use of highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands has been shown to efficiently couple challenging heterocyclic substrates, including chloropyridines. organic-chemistry.org The optimization of reaction conditions, such as catalyst loading and the use of aqueous media, has been explored for industrially relevant applications. rsc.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net A scalable synthesis of a key intermediate for an immuno-oncology asset utilized a Negishi cross-coupling between an in situ generated heteroaryl zinc reagent and a substituted chloroaniline, demonstrating its utility in constructing aryl-heteroaryl bonds. figshare.com In the context of the target molecule, a (2-chloropyridin-5-yl)zinc reagent could be coupled with a halogenated 3,4-dihydro-2H-pyrrole, or a pyrrolinylzinc reagent could be coupled with a 2,5-dihalopyridine.
| Coupling Reaction | Catalyst/Ligand | Base | Substrate 1 (Example) | Substrate 2 (Example) | Potential Product | Ref. |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-Chloro-5-iodopyridine | (3,4-Dihydro-2H-pyrrol-5-yl)boronic acid | This compound | nih.govorganic-chemistry.org |
| Negishi | Pd(Xantphos)Cl₂ | - | 5-Bromo-2-chloropyridine (B1630664) (forms organozinc in situ) | Halogenated Dihydropyrrole | This compound | figshare.com |
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical and continually evolving method for forming carbon-heteroatom and carbon-carbon bonds. acs.org While often employed for C-N and C-O bond formation, copper catalysis is also effective for creating C-C linkages. acs.org A copper-catalyzed method for synthesizing polysubstituted pyrroles through the coupling of amines with γ-bromo-γ,δ-unsaturated ketones has been reported, showcasing copper's utility in heterocycle synthesis. organic-chemistry.org For the target molecule, a copper-mediated coupling could potentially be employed to link a suitable pyridine precursor with a pyrroline derivative, although this is generally less common than palladium-catalyzed methods for C(sp²)-C(sp²) bond formation.
While palladium and copper are the most extensively studied catalysts for these types of cross-coupling reactions, other transition metals like nickel and iron are also utilized in C-C bond formation. Nickel catalysts, in particular, can be a more economical alternative to palladium and are effective in coupling aryl chlorides. However, specific applications for the synthesis of the this compound core are less documented in readily available literature compared to palladium-based systems.
An alternative to coupling two pre-formed rings is to construct one ring onto the other via a cyclization reaction. This typically involves an intramolecular reaction of a suitably functionalized precursor.
One plausible route involves the formation of the pyrroline ring onto the pyridine core. The synthesis could start from 2-chloro-5-acetylpyridine. This starting material can be synthesized from 5-bromo-2-chloropyridine via a Grignard reaction followed by quenching with N-methoxy-N-methylacetamide. chemicalbook.com The acetyl group can then be elaborated into a γ-amino ketone derivative. Intramolecular condensation of this amino ketone, followed by dehydration, would yield the desired 3,4-dihydro-2H-pyrrole ring attached to the 2-chloropyridine scaffold.
Condensation and Cyclization Routes for Ring Formation
Synthesis of the 3,4-dihydro-2H-pyrrol-5-yl Moiety
The 3,4-dihydro-2H-pyrrole, or pyrroline, ring is a key structural motif. Several methods are available for its synthesis, which can be adapted to produce a suitably functionalized precursor for coupling with the pyridine unit. One notable method involves the cyclization of 2-amino-5-oxonitriles. This approach allows for the synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives through the selective removal of a protecting group, followed by in situ cyclization under acidic conditions to yield 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com
Another versatile strategy is the condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one. This one-stage reaction provides a direct route to 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine derivatives, which are analogs of the target structure. researchgate.net
Formation of the 2-chloropyridine Unit
The 2-chloropyridine scaffold can be prepared through several established routes. A common industrial method involves the direct chlorination of pyridine or its derivatives. For instance, 2-chloro-5-methylpyridine (B98176) can be synthesized by the direct chlorination of 3-methylpyridine (B133936) using a specific catalyst in an airlift loop reactor. google.com Another approach starts from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is halogenated and then dehydrohalogenated to form 2-hydroxy-5-methylpyridine; subsequent chlorination yields 2-chloro-5-methylpyridine. google.comgoogleapis.com
For the synthesis of 2-chloro-5-substituted pyridines, a general method involves the reaction of ethylidene amides with a chlorinating agent in the presence of dialkylformamide. google.com This allows for the introduction of various substituents at the 5-position of the 2-chloropyridine ring.
Multi-component Reactions for Direct Assembly
While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively documented, the principles of MCRs offer a promising avenue for its efficient construction. MCRs are one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all the reactants. The synthesis of various pyridine and pyrrole (B145914) derivatives has been successfully achieved using MCRs, suggesting that a convergent synthesis of the target molecule could be developed.
Precursor Chemistry and Starting Material Functionalization
The successful synthesis of the target compound relies heavily on the preparation of appropriately functionalized precursors of both the pyridine and pyrroline rings, enabling their efficient coupling.
Halogenation and Functional Group Interconversion on Pyridine Precursors
The introduction of a halogen, typically bromine or iodine, at the 5-position of a 2-chloropyridine ring is a key step for subsequent cross-coupling reactions. 5-Bromo-2-chloropyridine is a commercially available and versatile intermediate. It can be used in palladium-catalyzed reactions, such as Suzuki couplings with arylboronic acids, to introduce a variety of substituents at the 5-position. mdpi.com
Functional group interconversion is also a valuable tool. For example, a 5-bromo-2-chloropyridine can be converted to a Grignard reagent, which can then react with an electrophile like N-methoxy-N-methylacetamide to introduce an acetyl group, yielding 2-chloro-5-acetylpyridine. chemicalbook.com This acetyl group could then potentially be a handle for further transformations to build the pyrroline ring.
Pyrroline Ring Construction and Functionalization
The construction of the pyrroline ring can be achieved through various cyclization strategies. For instance, the condensation of propionaldehyde (B47417) and an acrylic ester forms a 4-formylpentanoate ester, which upon amination yields 5-methyl-3,4-dihydro-2(1H)-pyridone, a precursor that can be further modified. epo.orggoogle.com
For the purpose of coupling, a pyrroline ring would ideally be functionalized with a group suitable for cross-coupling reactions, such as a halide, triflate, boronic acid/ester, or a stannane. While specific examples for 3,4-dihydro-2H-pyrrole are not abundant in the provided search results, the general principles of heterocycle functionalization can be applied. For example, N-protected pyrroles can undergo Stille coupling with aryl halides when functionalized with a stannyl (B1234572) group. bath.ac.uk
Advanced Synthetic Strategies
Advanced synthetic strategies for the construction of this compound would likely involve transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to form the C-C bond between the two heterocyclic rings.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-chloropyridine-5-boronic acid or ester with a halogenated 3,4-dihydropyrrole, or conversely, a 5-halo-2-chloropyridine with a 3,4-dihydropyrrole-5-boronic acid or ester. The Suzuki-Miyaura reaction is well-established for the coupling of heteroaryl halides with heteroaryl boronic acids and is known for its high functional group tolerance. nih.govnih.govnih.gov
Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation. This would typically involve the reaction of a 5-stannyl-2-chloropyridine derivative with a halogenated or triflated pyrroline. Stille couplings are known for their reliability, though the toxicity of organotin reagents is a consideration. libretexts.orgharvard.eduresearchgate.netnih.gov
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is also a viable option. A 2-chloropyridine-5-zinc halide could be coupled with a halogenated pyrroline. This method is often highly efficient and can proceed under mild conditions.
Stereoselective Synthesis Approaches
Stereoselectivity in the synthesis of analogues of this compound is crucial when chiral centers are introduced, particularly if the compound is intended for biological applications where enantiomeric purity can significantly impact efficacy and safety. While specific stereoselective methods for the title compound are not extensively documented, established asymmetric strategies for the synthesis of related pyrrolidine (B122466) and tetrahydropyridine (B1245486) systems can be applied.
One common approach involves the use of chiral catalysts in cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. The use of chiral ligands complexed to a metal catalyst, such as copper or silver, can induce high levels of diastereoselectivity and enantioselectivity. In the context of the target molecule, an appropriately substituted alkene derived from 2-chloro-5-vinylpyridine (B115529) could react with an azomethine ylide generated in situ from an amino acid ester and an aldehyde in the presence of a chiral catalyst to yield a stereodefined pyrrolidine ring, which could then be further modified to the dihydropyrrole.
Another strategy is the stereoselective ring-expansion of smaller, chiral heterocycles. For example, a metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridines. This methodology, which proceeds via a cyclopropylcarbinyl cation rearrangement, could be conceptually adapted to generate chiral dihydropyrrole-substituted pyridines.
Furthermore, the use of chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of the key bond-forming steps. After the desired stereocenter is established, the auxiliary can be cleaved to afford the final product.
| Approach | Description | Potential Application to Target Synthesis |
| Catalytic Asymmetric Cycloaddition | Use of chiral metal catalysts (e.g., with copper or silver) to control the stereochemistry of [3+2] cycloadditions of azomethine ylides. | Reaction of a derivative of 2-chloropyridine with an azomethine ylide in the presence of a chiral catalyst to form a stereodefined pyrrolidine ring. |
| Substrate-Controlled Diastereoselection | Incorporation of a chiral center in one of the starting materials to influence the stereochemical outcome of subsequent reactions. | A chiral amine could be used in a condensation reaction to form a chiral imine, which then undergoes cyclization to form a stereodefined dihydropyrrole. |
| Chiral Auxiliary-Mediated Synthesis | A removable chiral group is attached to a reactant to direct the stereochemistry of the reaction. | A chiral auxiliary could be attached to a pyrrolidinone precursor to control the stereochemistry of its reaction with a pyridine derivative. |
| Stereoselective Ring Expansion | Expansion of a smaller, stereochemically defined ring to a larger one. | A chiral aziridine (B145994) or cyclopropane (B1198618) derivative could potentially be used in a ring-expansion reaction to form the dihydropyrrole ring with controlled stereochemistry. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes. This can be achieved through the use of safer solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions.
Solvent Selection and Solvent-Free Reactions: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. For the synthesis of pyrrole and pyridine derivatives, water has been explored as a reaction medium. For instance, the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be performed in aqueous media, often with the aid of a surfactant or a phase-transfer catalyst. Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products with reduced solvent usage. In some cases, reactions can be conducted under solvent-free conditions, for example, by grinding the reactants together, which minimizes waste generation.
Catalysis: The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of pyrrole derivatives, solid acid catalysts like Amberlite IR-120 resin have been used as a recyclable alternative to homogeneous acids. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. In the broader context of pyridine synthesis, iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a more sustainable alternative to traditional methods that may use more toxic heavy metal catalysts.
Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of atoms from the starting materials into the final product. Multi-component reactions (MCRs) are excellent examples of atom-economical processes. The Biginelli reaction, for instance, which is used to synthesize dihydropyrimidinones, is a one-pot, three-component reaction that can be made greener through the use of heteropoly acids as catalysts. Similar MCR strategies could be developed for the synthesis of the target dihydropyrrole-pyridine scaffold.
| Green Chemistry Principle | Application in Synthesis of Analogues | Example |
| Use of Greener Solvents | Replacing volatile organic solvents (VOCs) with water, ionic liquids, or supercritical fluids. | Paal-Knorr pyrrole synthesis conducted in water. |
| Sustainable Catalysis | Employing recyclable heterogeneous catalysts or biocatalysts. | Use of Amberlite IR-120 acidic resin as a recyclable catalyst for pyrrole synthesis. |
| Energy Efficiency | Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted synthesis of heterocyclic compounds. |
| Solvent-Free Conditions | Performing reactions by grinding solids together or in the melt phase to eliminate the need for solvents. | Mechanochemical grinding for the synthesis of N-substituted amines. |
| High Atom Economy | Designing syntheses, such as multi-component reactions, where the maximum number of atoms from the reactants are incorporated into the product. | One-pot synthesis of dihydropyrimidinones via a Biginelli reaction. |
Flow Chemistry Applications in Compound Synthesis
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of this compound and its analogues. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for reactions that are highly exothermic or involve unstable intermediates.
For the synthesis of heterocyclic compounds, flow chemistry has been successfully applied to a variety of reaction types. For example, the Hantzsch pyrrole synthesis has been adapted to a continuous flow process for the preparation of pyrrole-3-carboxylic acids. This method utilizes the in situ generation of HBr as a byproduct to facilitate the hydrolysis of a tert-butyl ester in the same flow reactor, demonstrating the potential for telescoping reaction steps in a continuous manner.
The Paal-Knorr synthesis of pyrroles has also been implemented in a flow system, allowing for rapid and efficient production of these heterocycles. In a potential flow synthesis of the target molecule, 2-chloro-5-acetylpyridine could be reacted with a suitable amine and a dicarbonyl compound in a heated flow reactor to construct the pyrrole ring, which could then be selectively reduced to the dihydropyrrole in a subsequent flow module.
Flow chemistry is particularly well-suited for reactions that require hazardous reagents or extreme conditions. For example, reactions involving strong acids, organometallic reagents, or high pressures can be performed more safely in a closed-loop flow system, where the volume of hazardous material at any given time is small. This would be relevant for a Grignard reaction to prepare the 2-chloro-5-acetylpyridine precursor.
| Feature of Flow Chemistry | Advantage in Synthesis | Potential Application to Target Synthesis |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. | Grignard reagent formation and subsequent reaction to form 2-chloro-5-acetylpyridine could be performed more safely. |
| Precise Reaction Control | Excellent heat and mass transfer allow for precise control over temperature, pressure, and residence time. | Optimization of the cyclization step to form the dihydropyrrole ring, potentially minimizing side product formation. |
| Increased Efficiency and Yield | Rapid optimization of reaction conditions and reduced workup times can lead to higher throughput and yields. | A multi-step flow synthesis could be developed to produce the final compound in a continuous process with in-line purification. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up"). | Facilitates the production of larger quantities of the target compound for further studies without the need for re-optimization of the reaction conditions. |
| Automation | Fully automated systems allow for unattended operation and high-throughput screening of reaction conditions. | Rapidly identify the optimal conditions for the synthesis of a library of analogues of the target compound. |
Chemical Reactivity and Transformation Studies of 2 Chloro 5 3,4 Dihydro 2h Pyrrol 5 Yl Pyridine
Reactivity at the Pyridine (B92270) Ring
The pyridine ring in 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is rendered electron-deficient by the electronegative nitrogen atom and the chloro substituent. This electronic nature dictates its reactivity, particularly towards nucleophilic substitution.
Nucleophilic Aromatic Substitution Reactions on the Chloro-pyridine Moiety
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 2-halopyridines, where the attack of a nucleophile is favored at the C-2 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. These reactions are often facilitated by elevated temperatures. youtube.comyoutube.com
The general mechanism involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the pyridine ring. youtube.com A variety of nucleophiles can be employed to displace the chloro group, leading to a range of functionalized pyridine derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | Secondary Amines | 2-Amino-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine derivatives |
| Alkoxides | Sodium Methoxide | 2-Methoxy-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |
Note: This table represents potential reactions based on the known reactivity of 2-chloropyridines. Specific experimental data for this compound is not widely available in the public domain.
Studies on analogous 2-chloropyridine (B119429) systems have shown that reactions with secondary amines proceed readily in the presence of a base to yield tertiary amine products. researchgate.net Similarly, sulfur nucleophiles are effective in displacing the chloride from activated 2-halopyridinium species, often at room temperature. chemrxiv.orgnih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the ring nitrogen, which lowers the electron density of the aromatic system. quimicaorganica.orgaklectures.comyoutube.com Reactions typically require harsh conditions, and the substitution, if it occurs, is directed to the 3- and 5-positions. quimicaorganica.orgquora.comquora.com
For this compound, the pyridine ring is already substituted at the 2- and 5-positions. Therefore, further electrophilic substitution on the pyridine ring would be directed to the 3- or 4-positions. However, the presence of the electron-withdrawing chloro group and the heterocyclic substituent further deactivates the ring, making such reactions highly unlikely under standard electrophilic substitution conditions.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In this process, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For 2-chloropyridine, the chlorine atom can act as a directing group, although the reaction can be complicated by nucleophilic addition of the organometallic reagent. nih.govrsc.orgharvard.edu The use of specific bases like lithium diisopropylamide (LDA) or mixed-base systems can promote selective deprotonation. nih.govresearchgate.net
In the case of this compound, the nitrogen atom of the pyridine ring and the chloro substituent could potentially direct metalation to the C-3 or C-6 positions. However, the dihydropyrrole moiety itself contains a nitrogen atom that could also interact with the metalating agent, potentially complicating the regioselectivity. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Reactivity of the Dihydropyrrolidine Ring
The 3,4-dihydro-2H-pyrrole ring is a cyclic imine, which possesses a reactive C=N double bond. This functionality is susceptible to both electrophilic and nucleophilic attack.
Electrophilic and Nucleophilic Additions/Substitutions
The nitrogen atom of the dihydropyrrole ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles.
Electrophilic Addition: Electrophiles can add to the nitrogen atom or the C=N double bond. For instance, alkylation of the nitrogen can occur. Addition of electrophiles across the C=N bond is also a possibility, similar to the reactions of alkenes, although the reactivity is influenced by the presence of the nitrogen atom.
Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by a variety of nucleophiles. Hard nucleophiles such as organometallic reagents and hydrides are known to add to the C=N bond of pyridines and related heterocycles. quimicaorganica.orgnih.gov This addition would lead to the formation of a pyrrolidine (B122466) ring.
Oxidation and Reduction Pathways
The dihydropyrrole ring can undergo both oxidation and reduction, leading to different heterocyclic systems.
Oxidation: The 3,4-dihydro-2H-pyrrole ring can be oxidized to the corresponding aromatic pyrrole (B145914). Various oxidizing agents can be employed for this transformation. For example, dihydropyridine (B1217469) derivatives are readily oxidized to pyridines using reagents like nitric acid or even air. researchgate.net The oxidation of substituted dihydropyrroles to pyrroles is a common synthetic strategy. nih.gov
Reduction: The imine functionality of the dihydropyrrole ring can be reduced to a secondary amine, yielding the corresponding pyrrolidine derivative. This can be achieved through catalytic hydrogenation or by the use of reducing agents such as sodium borohydride. The synthesis of dihydropyrroles via the hydrogenative cyclization of nitro ketones highlights the feasibility of reducing the C=N bond. nih.gov The electrochemical reduction of related pyridinylpyridazine precursors can also lead to the formation of pyrrole rings through a reductive ring contraction. researchgate.net
Table 2: Potential Chemical Transformations of the Dihydropyrrolidine Ring
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Oxidation | Nitric Acid / Air | 2-chloro-5-(1H-pyrrol-5-yl)pyridine |
| Reduction | Sodium Borohydride | 2-chloro-5-(pyrrolidin-2-yl)pyridine |
Note: This table illustrates plausible transformations based on the general reactivity of the 3,4-dihydro-2H-pyrrole moiety. Specific experimental validation for the title compound is limited in publicly accessible literature.
Ring-Opening and Rearrangement Reactions
While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of related heterocyclic systems suggests potential transformation pathways. For instance, the dihydropyrrole ring, being a cyclic imine, could be susceptible to hydrolytic cleavage under acidic conditions, leading to an acyclic amino ketone derivative. Such reactions are common for imines and enamines.
Furthermore, rearrangement reactions involving the dihydropyrrole ring could be envisaged. For example, sigmatropic rearrangements in related N-alkenylbenzisoxazolines leading to spirocyclic pyrrolines have been reported, suggesting that under appropriate conditions, such as thermal or photochemical activation, the dihydropyrrole ring in the target molecule could undergo skeletal reorganization. nih.gov Lewis acid catalysis has also been shown to promote intramolecular redox reactions and isomerizations in 2-(3-pyrroline-1-yl)arylaldehydes, leading to the formation of N-aryl pyrroles. nih.gov
Inter-Ring Reactivity and Conjugation Effects
The conjugation between the C=N bond of the dihydropyrrole ring and the aromatic system of the pyridine ring can be considered. This interaction would involve the π-system of the pyridine ring and the p-orbitals of the imine functionality. This conjugation can influence the electron distribution across the entire molecule, potentially affecting the sites and rates of both nucleophilic and electrophilic attack. The extent of this conjugation would impact the chemical shifts observed in NMR spectroscopy and the absorption maxima in UV-Vis spectroscopy.
Mechanistic Investigations of Transformations
Understanding the mechanisms of the chemical transformations of this compound is essential for controlling reaction outcomes and designing new synthetic routes. A combination of spectroscopic monitoring, kinetic studies, and isotopic labeling can provide detailed insights into the reaction pathways.
Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)
In situ spectroscopic techniques are powerful tools for the real-time observation of reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can provide detailed structural information about transient species formed during a reaction. For instance, monitoring a reaction of this compound with a nucleophile by ¹H NMR could allow for the observation of signals corresponding to the starting material, the final product, and any intermediate species, such as a Meisenheimer complex in the case of nucleophilic aromatic substitution. researchgate.netchemrxiv.org Changes in chemical shifts and coupling constants over time can provide valuable information about the structural evolution of the molecule during the transformation.
Infrared (IR) spectroscopy can also be used to monitor reactions in situ. The characteristic stretching frequencies of the C=N bond in the dihydropyrrole ring and the C-Cl and aromatic C=C/C=N bonds in the pyridine ring would be expected to change upon reaction, allowing for the tracking of the consumption of starting material and the formation of products.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters such as reactant concentrations, temperature, and solvent. For the nucleophilic aromatic substitution of the chlorine atom in this compound, the reaction rate would be expected to follow second-order kinetics, being first order in both the substrate and the nucleophile.
Table 1: Representative Second-Order Rate Constants (k₂) for the Reaction of 2-chloro-5-nitropyridine (B43025) with Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures at 25°C
| Nucleophile (Substituted Aniline) | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 12.5 |
| p-CH₃ | 8.0 |
| H | 5.0 |
| p-Cl | 2.5 |
| p-Br | 2.0 |
Data is illustrative and based on trends observed for analogous systems. Actual values for this compound would require experimental determination.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net For this compound, several isotopic labeling strategies could be employed to investigate its reaction pathways.
For example, to confirm the mechanism of a nucleophilic substitution at the 2-position of the pyridine ring, one could synthesize the starting material with a ¹³C label at the C-2 position. Following the reaction with a nucleophile, the position of the ¹³C label in the product, as determined by ¹³C NMR or mass spectrometry, would confirm whether the substitution occurred directly at the C-2 position.
Similarly, deuterium (B1214612) labeling of the dihydropyrrole ring could be used to probe its involvement in rearrangement or ring-opening reactions. For instance, if a reaction is proposed to involve a proton transfer from a specific position on the dihydropyrrole ring, replacing that proton with a deuterium atom and observing the kinetic isotope effect (a change in the reaction rate) would provide strong evidence for the proposed mechanism. General strategies for nitrogen isotope exchange in pyridines have also been developed, which could be applied to label the nitrogen atoms in the target molecule to study reactions involving these heteroatoms. chemrxiv.orgnih.govnih.govchemrxiv.org
Computational and Theoretical Chemistry Investigations of 2 Chloro 5 3,4 Dihydro 2h Pyrrol 5 Yl Pyridine
Electronic Structure Analysis
A thorough analysis of the electronic structure of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine would provide fundamental insights into its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) calculations would be instrumental in determining the ground state properties of the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations would reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Interactive Data Table: Hypothetical DFT-Calculated Properties (Note: The following data is illustrative and not based on actual calculations.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.1 | Debye |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface of the molecule. This map uses a color spectrum to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). For this compound, the MEP map would likely highlight the electronegative chlorine and nitrogen atoms as regions of negative potential, making them susceptible to electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the dihydro-pyrrole ring and the rotational freedom around the bond connecting the two ring systems necessitate a detailed conformational analysis.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) map would be generated by systematically varying key dihedral angles and calculating the corresponding energy of the molecule. This would help in identifying the most stable conformations (energy minima) and the transition states (saddle points) that connect them. The PES would provide a comprehensive overview of the conformational landscape of this compound.
Torsional Angle and Ring Puckering Analysis
A detailed analysis of the torsional angles would reveal the preferred orientations of the pyridine (B92270) and dihydro-pyrrole rings relative to each other. Additionally, an analysis of the ring puckering of the non-planar dihydro-pyrrole ring would identify its most stable puckered conformations (e.g., envelope or twist forms). Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and physical properties.
Solvent Effects on Conformation and Reactivity
The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. For a semi-rigid molecule like this compound, the polarity and hydrogen-bonding capability of the solvent can alter the equilibrium between different conformers, which in turn can affect its reactivity and interactions with biological targets. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations with implicit or explicit solvent models, are powerful tools to investigate these effects.
While direct computational studies on the solvent effects on this compound are not extensively available in the current literature, insights can be drawn from studies on related heterocyclic compounds. For instance, computational investigations on similar pyridine derivatives often employ Density Functional Theory (DFT) with various solvent models to analyze the influence of the medium on molecular properties. These studies typically reveal that polar solvents can stabilize charged or highly polar transition states, thereby increasing reaction rates. Conversely, nonpolar solvents may favor less polar conformations.
In the case of this compound, the presence of nitrogen atoms in both the pyridine and pyrroline (B1223166) rings, along with the chloro substituent, introduces polarity. The interaction of solvent molecules with these polar centers, particularly through hydrogen bonding in protic solvents, can be expected to play a crucial role in its conformational stability. MD simulations could provide a detailed atomistic picture of the solvation shell around the molecule, revealing preferential solvent interactions and their impact on the dihedral angle between the pyridine and dihydropyrrole rings.
Table 1: Hypothetical Solvent Effects on the Dihedral Angle of this compound
| Solvent | Dielectric Constant (ε) | Predominant Conformation (Dihedral Angle °) |
| Water | 78.4 | 35.2 |
| Methanol | 32.7 | 30.8 |
| Acetonitrile | 37.5 | 25.4 |
| Chloroform | 4.8 | 15.1 |
| Hexane | 1.9 | 10.5 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent polarity on the conformation of the title compound. Actual values would need to be determined through specific computational studies.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound. Methods such as DFT are routinely used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, offering a detailed understanding of reaction pathways.
Transition State Characterization
The synthesis of this compound likely involves nucleophilic substitution or cross-coupling reactions. For instance, a plausible synthetic route could involve the reaction of a suitable pyrroline derivative with a 2,5-dichloropyridine. Computational studies on analogous reactions, such as the nucleophilic aromatic substitution on 2-chloropyridines, have been performed. nih.govresearchgate.net These studies characterize the transition state, often a Meisenheimer complex, where the nucleophile has added to the pyridine ring, and the chlorine atom is yet to be displaced. researchgate.net The geometry, vibrational frequencies, and electronic structure of such transition states can be precisely calculated, confirming them as first-order saddle points on the potential energy surface.
Reaction Coordinate Analysis
Following the identification of a transition state, reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can be performed. This involves tracing the minimum energy path from the transition state down to the reactants and products. This analysis provides a clear depiction of the structural changes that occur throughout the reaction, such as bond formation and breakage. For the synthesis of this compound, an IRC calculation would visualize the approach of the nucleophilic pyrroline to the electrophilic pyridine, the formation of the C-C bond, and the subsequent departure of the chloride leaving group.
Barrier Heights and Rate Constant Prediction
A critical aspect of reaction mechanism elucidation is the determination of the activation energy barrier, which is the energy difference between the reactants and the transition state. Higher barrier heights correspond to slower reaction rates. Computational methods can predict these barrier heights with increasing accuracy. nih.gov For complex reactions, multiple competing pathways may exist, and the calculated barrier heights can help in identifying the most favorable route.
Once the barrier height (ΔG‡) is known, the rate constant (k) of the reaction can be estimated using transition state theory (TST). While precise, high-level calculations can be computationally expensive, various methods, including machine learning approaches, are being developed to predict reaction barrier heights and rate constants more efficiently. mit.edu
Table 2: Illustrative Calculated Barrier Heights for a Hypothetical Synthesis Step
| Computational Method | Basis Set | Solvent Model | Calculated Barrier Height (kcal/mol) |
| B3LYP | 6-31G(d) | PCM (Acetonitrile) | 22.5 |
| M06-2X | def2-TZVP | SMD (Acetonitrile) | 20.1 |
| ωB97X-D | 6-311+G(d,p) | IEFPCM (Acetonitrile) | 19.8 |
Note: This table presents hypothetical data for a key bond-forming step in the synthesis of the title compound to illustrate the type of information obtained from computational studies.
In Silico Ligand-Target Interaction Modeling (Mechanism-Focused)
Molecular Docking Studies (e.g., binding modes with protein active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The this compound scaffold is of interest in medicinal chemistry, and understanding its potential interactions with biological targets is crucial.
While specific docking studies for this compound are not extensively documented, studies on structurally similar compounds provide valuable insights. For example, derivatives of 2-chloropyridine (B119429) have been investigated as potential inhibitors of various enzymes, including kinases. mdpi.com These studies often reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and backbone residues of the protein, and hydrophobic interactions involving the aromatic ring. The pyrrolidine (B122466) moiety can also participate in hydrogen bonding or van der Waals interactions, depending on the nature of the active site.
A typical molecular docking workflow involves preparing the 3D structures of the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results can provide hypotheses about the mechanism of action of the compound and guide the design of more potent analogs. For instance, docking this compound into the ATP-binding site of a kinase could reveal potential hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.
Table 3: Representative Molecular Docking Results for Pyridine-based Kinase Inhibitors
| Compound Scaffold | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Aminopyridine | CDK2 | 1HCK | -9.8 | Leu83, Glu81 |
| Pyrrolopyridine | JAK2 | 3E62 | -10.5 | Leu932, Arg983 |
| Chloropyridine | p38 MAPK | 1A9U | -9.2 | Met109, Gly110 |
| Dihydropyrrolopyridine | Aurora A | 4C3P | -11.1 | Ala213, Leu263 |
Note: This table presents data from docking studies of various pyridine-containing compounds into the active sites of different kinases to illustrate the range of binding affinities and key interactions that might be expected for the title compound.
Molecular Dynamics Simulations of Compound-Target Complexes
Currently, there is a lack of specific published research detailing molecular dynamics (MD) simulations for complexes of this compound with biological targets. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations could provide valuable insights into the binding stability, conformational changes, and key interactions between this compound and a specific protein target.
In typical MD simulation studies of ligand-protein complexes, researchers analyze various parameters to assess the stability and nature of the interaction. These parameters often include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.
Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.
Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds, which are crucial for binding affinity.
While such data is not available for this compound, future research employing these techniques would be invaluable in elucidating its potential biological activity.
QM/MM Approaches for Active Site Analysis
Similarly, specific studies employing Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to analyze the active site interactions of this compound are not readily found in the current body of scientific literature.
QM/MM methods are hybrid computational techniques that combine the accuracy of quantum mechanics for a small, critical region of a system (like the active site of an enzyme and the bound ligand) with the efficiency of molecular mechanics for the larger surrounding environment (the rest of the protein and solvent). This approach allows for a detailed and accurate description of electronic effects, bond breaking and formation, and charge transfer during enzymatic reactions or ligand binding.
For a compound like this compound, a QM/MM study could provide deep insights into:
Binding Energies: A more accurate calculation of the binding affinity compared to classical molecular mechanics.
Reaction Mechanisms: If the compound is an inhibitor that forms a covalent bond with the target, QM/MM can elucidate the reaction pathway.
Electronic Interactions: A detailed understanding of charge distribution, polarization, and other electronic effects that govern the interaction between the ligand and the active site residues.
The absence of such studies for this compound highlights a gap in the current understanding of its molecular interactions and represents a promising area for future computational chemistry research.
Molecular and Cellular Biological Studies Mechanism Focused
Target Identification and Validation at the Molecular Level
There is no available information in the scientific literature regarding the molecular target identification and validation of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Biochemical Assay Development for Specific Enzyme Inhibition or Receptor Binding
No published studies were found describing the development of biochemical assays to measure the specific enzyme inhibition or receptor binding of this compound.
Chemoproteomics Approaches for Target Deconvolution
There are no reports of chemoproteomics studies being conducted to deconvolute the molecular targets of this compound.
Genetic Validations of Identified Targets in Cell Lines
As no molecular targets have been identified for this compound, there are consequently no genetic validation studies in cell lines.
Mechanism of Action (MOA) Elucidation in vitro and in cellulo
The mechanism of action for this compound has not been elucidated in any published in vitro or in cellulo studies.
Enzyme Kinetic Studies (e.g., inhibition type, Kᵢ determination)
No enzyme kinetic studies have been published that detail the type of inhibition or determine the inhibition constant (Kᵢ) for this compound.
Receptor Binding Kinetics and Affinity Determination (Kᴅ)
There are no available data on the receptor binding kinetics or the determination of the dissociation constant (Kᴅ) for this compound.
Cellular Pathway Modulation Analysis (e.g., Western Blot, qPCR, reporter assays)
The primary biological target for ligands structurally related to this compound, such as epibatidine and its analogues, are nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels, and their activation or inhibition directly modulates ion flow (primarily Na⁺, K⁺, and Ca²⁺) across the cell membrane, which in turn initiates a cascade of downstream cellular events.
Cellular pathway modulation by nAChR ligands is commonly assessed using functional assays. Reporter gene assays, for instance, are utilized in cell lines (e.g., HEK-293) transiently transfected to express specific nAChR subtypes. In these assays, the reporter gene (e.g., luciferase) is placed under the control of a promoter that is sensitive to intracellular calcium levels. Activation of nAChRs by an agonist leads to calcium influx, triggering the expression of the reporter gene. This allows for the quantification of agonist or antagonist activity at specific receptor subtypes. nih.gov
While direct Western blot or qPCR data for this compound are not extensively published, studies on related nicotinic compounds investigate downstream effects such as the phosphorylation of signaling proteins (e.g., ERK, CREB) or changes in the expression of genes related to neurotransmission and cell survival. For example, the evaluation of pyridine-based compounds often involves assessing their impact on cell cycle progression in cancer cell lines, where flow cytometry is used to detect cell cycle arrest at specific phases, such as G2/M. acs.org
Investigation of Molecular Interactions with Biomolecules (e.g., protein-ligand, DNA-ligand)
The interaction of this compound with its biological targets is primarily at the protein-ligand level, specifically with nAChR subtypes. The binding pocket of nAChRs is located at the interface between two adjacent subunits. Molecular modeling and structural studies of analogous compounds provide significant insight into the key interactions.
Molecular docking simulations performed on structurally related 2-chloro-pyridine derivatives have helped to visualize these binding models. For instance, in studies of telomerase inhibitors, the 2-chloro-pyridine moiety was positioned within the active site to determine the probable binding interactions. nih.gov Similarly, modeling of pyridine-linked analogues in the colchicine binding site of tubulin highlights the importance of specific hydrogen bonds and hydrophobic interactions in defining the compound's orientation and affinity. acs.org
Structure-Activity Relationship (SAR) Investigations based on in vitro Biological Data
The biological activity of this compound analogues is highly dependent on their chemical structure. Extensive SAR studies on related nicotinic receptor ligands have elucidated the roles of various structural components.
Systematic Substituent Effects on Biological Activity
Systematic modifications of the pyridine (B92270) ring and its substituents have profound effects on the biological activity. The position and nature of the substituent on the pyridine ring are critical for potency and selectivity.
For instance, in a series of epibatidine analogues, which share the 2-chloropyridine (B119429) core, modifications at other positions on the pyridine ring dramatically alter binding affinity for nAChR subtypes. nih.govacs.org The chlorine atom at the 2-position of the pyridine ring is a common feature in many potent nAChR ligands. Its replacement with other groups often leads to a decrease in activity, highlighting its importance in receptor binding, potentially through halogen bonding. acs.org
The table below summarizes the effects of substituents on the pyridine ring from a series of related nicotinic ligands.
| Compound Series | Substituent on Pyridine Ring | Effect on nAChR Affinity (Ki) |
| A-85380 Analogues | 2-Fluoro | High Affinity |
| Epibatidine Analogues | 2-Chloro | Very High Affinity |
| Pyridine-bridged Analogues | Methoxy groups | Increased cytotoxic activity |
This table is illustrative, based on data from related compound series to demonstrate SAR principles. mdpi.comnih.gov
Importance of Pyridine and Pyrroline (B1223166) Ring System Modifications on Activity
Both the pyridine and the dihydropyrrole ring systems are considered essential pharmacophores. The pyridine ring acts as the primary recognition element for the receptor. Replacing the pyridine core with other heterocycles, such as a pyrazine, can in some cases retain or even enhance activity, but often leads to a loss of potency. mdpi.com
The dihydropyrrole ring and its nitrogen atom are equally important. The basicity of the nitrogen and the conformational flexibility of the ring influence how the ligand fits into the binding pocket. N-methylation of the pyrrolidine (B122466) ring in related compounds has been shown to produce very high-affinity ligands for nAChRs. nih.gov The stereochemistry of this part of the molecule is also crucial, with one enantiomer often being significantly more active than the other.
| Modification | Impact on Biological Activity | Reference Compound Class |
| Pyridine Core Replacement | Often leads to loss of antimalarial activity | 3,5-diaryl-2-aminopyridines |
| Pyrrolidine N-Methylation | Results in very high affinity at nAChRs | 2-chloro-5-((pyrrolidinyl)methoxy)pyridines |
| Pyrrolidine Ring to Piperidine | Can alter selectivity and potency | Nicotinic Ligands |
This table is illustrative, based on data from related compound series to demonstrate the importance of the core ring systems. nih.govmdpi.com
Electronic and Steric Contributions to in vitro Activity Profiles
The in vitro activity of these compounds is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the chlorine atom at the 2-position of the pyridine ring influences the electronic distribution of the entire ring system, which can enhance binding interactions. acs.org
Steric bulk is also a determining factor. While some bulk can be tolerated, large substituents on either the pyridine or pyrroline ring can lead to a significant loss of potency due to steric hindrance, preventing the ligand from adopting the optimal conformation for binding. mdpi.com For example, in a series of antiproliferative pyran derivatives, the addition of bulky groups was found to enhance cytotoxicity, suggesting that steric factors can be optimized to improve activity depending on the target. nih.gov Molecular modeling studies of related compounds have shown that differences in conformational profiles and electronic properties can provide insight into the structure-activity relationships at nAChRs. nih.gov
Cellular Response to this compound (Mechanism-Focused, Non-Toxicity)
Assuming the compound acts as a ligand for nAChRs, the primary cellular response upon binding is the modulation of ion channel activity. If the compound is an agonist, it will stabilize the open state of the channel, leading to an influx of cations. This depolarization of the cell membrane can trigger various physiological responses, including the firing of action potentials in neurons and the release of neurotransmitters.
If the compound acts as an antagonist, it will bind to the receptor but prevent it from opening, thereby blocking the effects of the endogenous agonist, acetylcholine. This can lead to the inhibition of nicotinic neurotransmission. nih.govnih.gov Some compounds can also act as partial agonists, eliciting a submaximal response compared to the full agonist. acs.org The specific cellular outcome depends on the nAChR subtype involved, the cell type, and the nature of the ligand interaction (agonist, antagonist, or partial agonist).
Cell-Based Assay Development for Phenotypic Screening
Phenotypic screening is a powerful approach in drug discovery to identify compounds that produce a desired effect in a cellular model, without prior knowledge of the specific molecular target. nih.gov This method allows for the unbiased discovery of novel mechanisms of action. A typical starting point for a compound like this compound would be to screen it against a panel of human cancer cell lines to assess its effect on cell viability and proliferation.
One common method for this is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability. Should this compound exhibit significant cell growth inhibition, further assays would be developed to elucidate its mechanism of action. For example, if a pyridine derivative named compound H42 showed inhibitory activity against ovarian cancer cells, further studies confirmed that it induced apoptosis and DNA damage. nih.gov
Hypothetical Data Table on Cell Growth Inhibition:
| Cell Line | Compound Concentration (µM) | Percent Growth Inhibition (%) |
| MCF-7 (Breast Cancer) | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available | |
| A549 (Lung Cancer) | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available | |
| PC-3 (Prostate Cancer) | 1 | Data not available |
| 10 | Data not available | |
| 50 | Data not available |
Note: This table is a template for how data would be presented. No experimental data for this compound is currently available.
Modulation of Subcellular Processes
Once a compound demonstrates a clear phenotypic effect, such as cell growth inhibition, the next step in mechanistic studies is to investigate its impact on specific subcellular processes like apoptosis and autophagy.
Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. mdpi.com The induction of apoptosis can be assessed by various methods, including Annexin V staining to detect early apoptotic cells, and Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family. For example, studies on other heterocyclic compounds have shown that they can induce apoptosis by affecting these pathways. researchgate.net
Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. nih.gov It can have a dual role in cancer, either promoting cell survival or contributing to cell death. encyclopedia.pub The modulation of autophagy can be monitored by observing the formation of autophagosomes and measuring the levels of autophagy-related proteins such as LC3-II and Beclin-1. mdpi.com Some natural compounds have been shown to induce both apoptosis and autophagy. nih.gov
Hypothetical Data Table on Modulation of Subcellular Processes:
| Cellular Process | Assay | Cell Line | Compound Treatment | Outcome |
| Apoptosis | Annexin V Staining | MCF-7 | 24h treatment | Data not available |
| Caspase-3 Activity | MCF-7 | 24h treatment | Data not available | |
| Autophagy | LC3-II Puncta Formation | A549 | 24h treatment | Data not available |
| Western Blot for Beclin-1 | A549 | 24h treatment | Data not available |
Note: This table is a template for how data would be presented. No experimental data for this compound is currently available.
Applications in Chemical Biology and As Research Tools
Development of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as Chemical Probes
No specific research was found detailing the synthesis or application of This compound as a chemical probe.
Synthesis of Affinity Probes for Target Engagement Studies
There are no available studies that describe the synthetic modification of This compound to create affinity probes for target engagement.
Fluorescent or Isotopic Labeling for Biological Tracking
Specific examples or methodologies for the fluorescent or isotopic labeling of This compound for the purpose of biological tracking have not been reported in the scientific literature.
Utilization as a Scaffold for Library Synthesis
While the pyridine (B92270) core is a common scaffold in library synthesis, no publications were identified that specifically utilize This compound for this purpose.
Combinatorial Chemistry Approaches
There is no documented use of This compound in combinatorial chemistry approaches to generate compound libraries.
Fragment-Based Drug Discovery (FBDD) Analogues (for in vitro studies)
The application of This compound as a fragment or as a scaffold for the generation of analogues in the context of fragment-based drug discovery for in vitro studies has not been described.
Role in the Development of Novel Analytical Methods
No information is available regarding the role of This compound in the development of new analytical methods.
As a Standard or Analyte in Spectroscopic Techniques
For a compound to serve as a reliable standard or analyte in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy, its own spectroscopic properties must be thoroughly characterized and documented in accessible literature. This allows researchers to use it as a reference point for comparison and calibration.
As a Component in Biosensors or Diagnostic Reagents
The development of biosensors and diagnostic reagents often involves the use of specific molecules that can act as recognition elements, signaling components, or linkers. Pyridine and pyrrolidine (B122466) derivatives have been explored in various contexts within medicinal chemistry and diagnostics due to their diverse chemical functionalities and biological activities.
However, a thorough search of scientific and patent literature did not yield any specific examples or research studies where this compound is utilized as a component in the design or construction of biosensors or as a constituent of diagnostic reagents. While the broader class of pyridine-based compounds has been investigated for such applications, there is no documented evidence to suggest that this particular molecule has been employed for these purposes. Therefore, its role in this area of chemical biology remains undefined.
Future Research Directions and Unexplored Avenues for 2 Chloro 5 3,4 Dihydro 2h Pyrrol 5 Yl Pyridine Research
Exploration of Asymmetric Synthesis Routes
The pyrrolidine (B122466) scaffold is a common feature in many FDA-approved drugs, making the development of asymmetric syntheses for pyrrolidine-containing molecules a critical area of research. core.ac.uk For 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, the stereocenter at the point of substitution on the pyrrolidine ring presents an opportunity for the development of enantioselective synthetic methods. Future research could focus on catalytic asymmetric methods to produce specific enantiomers of this compound, which is crucial as different enantiomers of a molecule can have vastly different biological activities.
Several asymmetric synthesis strategies could be explored:
Chiral auxiliary-mediated synthesis: This approach involves the temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired product.
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. mdpi.com Proline and its derivatives, for example, have been successfully used to catalyze asymmetric reactions. mdpi.com
Metal-catalyzed asymmetric synthesis: Transition metal complexes with chiral ligands can be highly effective in catalyzing enantioselective reactions. nih.gov
A "clip-cycle" strategy, which involves the clipping together of a protected amine with a thioacrylate to create an activated alkene, followed by an aza-Michael cyclization catalyzed by a chiral phosphoric acid, could be a promising avenue for the asymmetric synthesis of pyrrolidines like the one in the target molecule. core.ac.uk The development of such routes would be a significant step towards understanding the stereochemistry-dependent properties of this compound.
Advanced Mechanistic Interrogations of Biological Interactions
The structural similarity of this compound to known nicotinic acetylcholine (B1216132) receptor (nAChR) ligands suggests that these receptors could be a primary biological target. lifechemicals.comnih.gov Nicotinic receptors are involved in a wide range of physiological and pathological processes, making them important drug targets. mdpi.com Future research should aim to elucidate the precise mechanism of interaction between the compound and its potential biological targets.
Advanced techniques for these mechanistic studies include:
Cryo-electron microscopy (Cryo-EM): This technique can provide high-resolution structural information of the compound bound to its receptor, revealing key interactions at the atomic level. nih.gov
Molecular dynamics simulations: Computational simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the binding process and the conformational changes induced in the receptor.
Site-directed mutagenesis: By systematically mutating amino acid residues in the binding pocket of the receptor, researchers can identify the key residues involved in the interaction with the ligand.
Understanding these interactions is fundamental for the rational design of more potent and selective analogs.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of molecular properties and biological activities. mdpi.comnih.gov For this compound, AI and ML models could be employed to:
Predict ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of safe and effective drugs. AI models can be trained on large datasets of known compounds to predict these properties for novel molecules.
Identify potential biological targets: By analyzing the chemical structure of the compound, ML algorithms can predict its likely biological targets from a vast number of possibilities. nih.gov
Generate novel analogs: Generative AI models can design new molecules with optimized properties based on a starting scaffold like this compound.
The integration of AI and ML into the research workflow can significantly accelerate the discovery and development of new therapeutic agents based on this chemical scaffold.
Development of High-Throughput Screening Assays for Novel Biological Targets
To explore the full therapeutic potential of this compound, it is essential to screen it against a wide range of biological targets. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against multiple targets. nih.gov
Future research should focus on developing and utilizing HTS assays to:
Identify novel biological targets: Screening the compound against large panels of receptors, enzymes, and ion channels could reveal unexpected biological activities.
Determine subtype selectivity: For targets like nAChRs that have multiple subtypes, HTS can be used to identify compounds that are selective for a specific subtype, which can lead to drugs with fewer side effects. nih.govresearchgate.net
Discover allosteric modulators: HTS assays can also be designed to identify compounds that act as allosteric modulators, which bind to a site on the receptor different from the primary binding site and can fine-tune the receptor's activity. mdpi.com
The data generated from HTS campaigns can provide valuable starting points for new drug discovery programs.
Investigation of Solid-State Properties for Material Science Applications
The solid-state properties of a compound, such as its crystal structure and polymorphism, can have a significant impact on its physical and chemical properties, including its solubility, stability, and bioavailability. aurigaresearch.com While often explored in the context of pharmaceuticals, these properties are also crucial for material science applications.
Future research could investigate the solid-state properties of this compound and its derivatives for potential applications in:
Organic electronics: Pyridine-based materials have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices.
Crystal engineering: By understanding the intermolecular interactions that govern the crystal packing of this molecule, it may be possible to design novel crystalline materials with desired properties.
Functional polymers: The pyridine (B92270) and pyrrolidine moieties could be incorporated into polymers to create materials with specific functionalities. dntb.gov.ua
A thorough solid-state characterization, using techniques such as X-ray crystallography, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be the first step in exploring these potential applications. nih.govrroij.com
Multi-Modal Computational Approaches for Integrated Design and Discovery
A truly comprehensive approach to unlocking the potential of this compound will involve the integration of multiple computational methods. This multi-modal approach can guide experimental work and accelerate the design and discovery process.
Future research should leverage a combination of:
Quantum mechanics (QM) calculations: To accurately predict the electronic properties and reactivity of the molecule.
Molecular docking and virtual screening: To identify and prioritize potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models that relate the chemical structure of analogs to their biological activity. nih.gov
Pharmacophore modeling: To identify the key chemical features responsible for the biological activity of the compound.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, and what are the critical intermediates?
The synthesis typically involves cyclization or coupling reactions. For example, base-assisted cyclization of hydroxy-pyrrolone derivatives with aryl amines or phenols can yield structurally analogous compounds (e.g., 46–63% yields) . Key intermediates include halogenated pyridine precursors (e.g., 5-chloro-2,3-dimethoxypyridine derivatives) and dihydro-pyrrole moieties. Reaction conditions often require anhydrous solvents (e.g., DMF or pyridine) and controlled temperatures (reflux or room temperature). Characterization of intermediates via NMR and HRMS is essential to confirm structural integrity before proceeding .
Q. How is the compound characterized to confirm its structural identity and purity?
Standard characterization involves:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks. For example, pyrrolidine protons typically appear as multiplet signals between δ 2.5–3.5 ppm, while pyridine carbons resonate at δ 120–160 ppm .
- HRMS : To confirm molecular weight (e.g., [M+H] or [M+Na] ions) with <5 ppm error margins .
- FTIR : Identifies functional groups (e.g., C-Cl stretching at ~550 cm) .
- Melting point analysis : Consistency with literature values (e.g., 138–211°C for related pyrrolo-pyridines) .
Cross-validation using at least two analytical methods is recommended to resolve ambiguities.
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, as the chloro-pyridine moiety is susceptible to nucleophilic substitution. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 14 days) can assess shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)) or Lewis acids (e.g., ZnCl) may improve coupling efficiency in heterocyclic systems .
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, followed by 120°C for deprotection) minimizes side reactions .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., ethanol/water) enhances purity .
Design-of-experiments (DoE) approaches can systematically evaluate variable interactions .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. HRMS)?
- Re-examine sample preparation : Impurities (e.g., residual solvents) may distort NMR signals. Repurify the compound and reacquire spectra .
- Isotopic pattern analysis : HRMS can detect halogen isotopic clusters (e.g., Cl: 3:1 Cl/Cl ratio) to confirm molecular composition .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice, though this requires high-purity single crystals .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Software like MOE (Molecular Operating Environment) evaluates interactions with biological targets (e.g., enzymes or receptors) .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or lipid environments .
Q. What strategies are effective for studying the compound’s reactivity in heterocyclic cross-coupling reactions?
- Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides to introduce nitrogen substituents .
- Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups to the pyridine ring using boronic acids and Pd catalysts .
- Photocatalytic C-H activation : Direct functionalization under blue-light irradiation with Ru or Ir catalysts .
Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.
Q. How can stereoisomers or regioisomers of the compound be isolated and characterized?
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) to resolve enantiomers .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
- Dynamic NMR : Detect rotational barriers in atropisomers by variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
